Cas no 88360-87-6 (Amauromine)

Amauromine structure
Amauromine structure
상품 이름:Amauromine
CAS 번호:88360-87-6
MF:C32H36N4O2
메가와트:508.653847694397
CID:726480
PubChem ID:10369017

Amauromine 화학적 및 물리적 성질

이름 및 식별자

    • Amauromine
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-,(5aS,7aS,8aR,13aS,15aS,16aR)-
    • Antibiotic FR 900220
    • WF 6237
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-pyrazino[1'',2'':1,5
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
    • BDBM50382409
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione (ACI)
    • Pyrazino[1′′,2′′:1,5
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)- (9CI)
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, [5aS-(5aα,7aβ,8aα,13aα,15aβ,16aα)]- (ZCI)
    • (1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
    • Pyrazino(1'',2'':1,5;4'',5'':1',5')dipyrrolo(2,3-b:2',3'-b')diindole-7,15(5H,7ah)-dione, 5a,8,8a,13,13a,15a,16,16a-octahydro-8a,16a-bis(1,1-dimethyl-2-propenyl)-, (5aS-(5a-alpha,7a-beta,8a-alpha,13a-alpha,15a-beta,16a-alpha))-
    • Pyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)-
    • WF-6237
    • SCHEMBL8177353
    • ZB3XU39EJD
    • CHEMBL2022567
    • DTXSID901098576
    • CHEBI:217716
    • 88360-87-6
    • Novoamauromine
    • Epiamauromine
    • HY-N6097
    • CS-0032444
    • 인치: 1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
    • InChIKey: VKEAHNPKYMHYJJ-CBYNOBLXSA-N
    • 미소: C([C@]12C3C=CC=CC=3N[C@H]1N1C(=O)[C@@H]3C[C@]4(C5C=CC=CC=5N[C@H]4N3C(=O)[C@@H]1C2)C(C)(C)C=C)(C)(C)C=C

계산된 속성

  • 정밀분자량: 508.28382640g/mol
  • 동위원소 질량: 508.28382640g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 38
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 999
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 6
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 6.7
  • 토폴로지 분자 극성 표면적: 64.7

실험적 성질

  • 밀도: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • 용해도: Insuluble (1.8E-5 g/L) (25 ºC),

Amauromine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69798-250ug
Amauromine
88360-87-6 98%
250ug
¥902.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69798-1mg
Amauromine
88360-87-6 98%
1mg
¥2435.00 2022-04-26
TRC
A575993-2.5mg
Amauromine
88360-87-6
2.5mg
$ 374.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912943-1mg
Amauromine
88360-87-6 98%
1mg
¥3,798.90 2022-09-29
BioAustralis
BIA-A1631-0.50 mg
Amauromine
88360-87-6 >95%byHPLC
0.50mg
$152.00 2023-09-14
1PlusChem
1P008DYU-1mg
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione
88360-87-6 ≥98%
1mg
$280.00 2024-04-20
A2B Chem LLC
AD90550-1mg
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione
88360-87-6 ≥98%
1mg
$198.00 2024-04-19
BioAustralis
BIA-A1631-2.50 mg
Amauromine
88360-87-6 >95%byHPLC
2.50mg
$532.00 2023-09-14
SHENG KE LU SI SHENG WU JI SHU
sc-391052-1 mg
Amauromine,
88360-87-6
1mg
¥1,354.00 2023-07-11
BioAustralis
BIA-A1631-2.50mg
Amauromine
88360-87-6 >95% by HPLC
2.50mg
$580.00 2024-07-19

Amauromine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
참조
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

합성회로 2

반응 조건
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
2.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
참조
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

합성회로 4

반응 조건
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane
2.1 Reagents: Methyl triflate Solvents: Dichloromethane
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Citric acid
3.3 Solvents: Ethyl acetate
4.1 Solvents: Benzene
4.2 Reagents: Triethylamine Solvents: Dichloromethane
4.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
5.2 Reagents: Sodium bicarbonate
5.3 Solvents: Dichloromethane
참조
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

합성회로 5

반응 조건
1.1 Reagents: Cesium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.2 Reagents: Sodium sulfate Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  12 h, 0 °C → rt
참조
Diastereodivergent Reverse Prenylation of Indole and Tryptophan Derivatives: Total Synthesis of Amauromine, Novoamauromine, and epi-Amauromine
Mueller, Jonas M.; et al, Angewandte Chemie, 2016, 55(15), 4798-4802

합성회로 6

반응 조건
1.1 Reagents: Methyl triflate ,  2,6-Di-tert-butylpyridine Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
참조
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

합성회로 7

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  1 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide
2.2 overnight, rt
3.1 Reagents: Acetic acid ,  Hydrogen bromide
3.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
5.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

합성회로 8

반응 조건
1.1 Solvents: Benzene
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
참조
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

합성회로 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid
1.3 Solvents: Ethyl acetate
2.1 Solvents: Benzene
2.2 Reagents: Triethylamine Solvents: Dichloromethane
2.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.2 Reagents: Sodium bicarbonate
3.3 Solvents: Dichloromethane
참조
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

합성회로 10

반응 조건
1.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
2.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
참조
Preparation of pyrrolo[2,3-b]indoles carrying a β-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2010, 8(10), 2430-2438

합성회로 11

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen bromide
1.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
3.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

합성회로 12

반응 조건
1.1 Reagents: Methyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Solvents: Benzene
3.2 Reagents: Triethylamine Solvents: Dichloromethane
3.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.2 Reagents: Sodium bicarbonate
4.3 Solvents: Dichloromethane
참조
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

합성회로 13

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

합성회로 14

반응 조건
1.1 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

합성회로 15

반응 조건
1.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
참조
Preparation of pyrrolo[2,3-b]indoles carrying a β-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2010, 8(10), 2430-2438

합성회로 16

반응 조건
1.1 Reagents: Ammonia Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
3.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

합성회로 17

반응 조건
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
참조
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

합성회로 18

반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
2.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

합성회로 19

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid
3.1 Reagents: Ammonia Solvents: Methanol
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
5.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

합성회로 20

반응 조건
1.1 Reagents: Methanol ,  Sodium carbonate Solvents: Methanol
참조
Structure of amauromine, a new hypotensive vasodilator produced by Amauroascus sp
Takase, Shigehiro; et al, Tetrahedron, 1985, 41(15), 3037-48

합성회로 21

반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
2.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

합성회로 22

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide
1.2 overnight, rt
2.1 Reagents: Acetic acid ,  Hydrogen bromide
2.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
4.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

합성회로 23

반응 조건
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

합성회로 24

반응 조건
1.1 Reagents: 9-octyl-9-BBN ,  1,1-Dimethylethyl (2Z)-3-phenyl-2-buten-1-yl carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  5-(11bR)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepi… Solvents: Dichloromethane ;  23 °C
2.1 Reagents: Cesium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt
2.2 Reagents: Sodium sulfate Solvents: Dichloromethane ;  10 min, rt
2.3 Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
2.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  12 h, 0 °C → rt
참조
Diastereodivergent Reverse Prenylation of Indole and Tryptophan Derivatives: Total Synthesis of Amauromine, Novoamauromine, and epi-Amauromine
Mueller, Jonas M.; et al, Angewandte Chemie, 2016, 55(15), 4798-4802

합성회로 25

반응 조건
1.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
참조
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

합성회로 26

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
2.1 Reagents: Ammonia Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
4.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

합성회로 27

반응 조건
1.1 Reagents: Sodium sulfate Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
2.1 Reagents: Methyl triflate ,  2,6-Di-tert-butylpyridine Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
참조
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

Amauromine Raw materials

Amauromine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
Hubei Changfu Chemical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Changfu Chemical Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan brilliant Technology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.